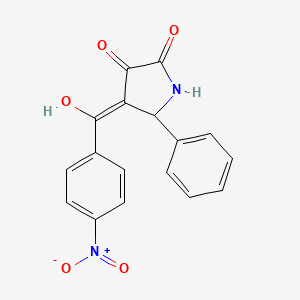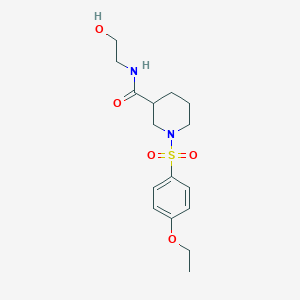
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring and dimethyl groups on the pyridine ring, contributes to its distinctive chemical properties.
准备方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyridine.
Formation of Isocyanate: 3-Chloro-4-fluoroaniline is reacted with phosgene to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 4,6-dimethyl-2-aminopyridine to form the desired urea derivative.
The reaction conditions usually involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.
化学反应分析
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
科学研究应用
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
相似化合物的比较
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with only one methyl group on the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-3-yl)urea: Similar structure but with the urea linkage at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-10-3-4-12(16)11(15)7-10/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJHUPHKXAANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B5354404.png)
![ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354410.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[5-(3,4-dimethylbenzoyl)-2-morpholin-4-ylphenyl]acetamide](/img/structure/B5354442.png)
![N~1~-[2-(4-Methylpiperazino)-2-oxo-1-phenylethyl]-1-benzenesulfonamide](/img/structure/B5354451.png)
![N-ethyl-5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5354453.png)
![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)
